molecular formula C9H10FN B1434802 2-Cyclopropyl-6-fluoroaniline CAS No. 1701568-95-7

2-Cyclopropyl-6-fluoroaniline

Cat. No.: B1434802
CAS No.: 1701568-95-7
M. Wt: 151.18 g/mol
InChI Key: IFRXOKRMTNFTGB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluoroaniline is an organic compound with the molecular formula C9H10FN. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring.

Properties

IUPAC Name

2-cyclopropyl-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXOKRMTNFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods: Industrial production of 2-Cyclopropyl-6-fluoroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it to cyclopropyl-6-fluoroaniline derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

2-Cyclopropyl-6-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluoroaniline involves its interaction with specific molecular targets. The cyclopropyl and fluoro groups can enhance binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    2-Cyclopropylaniline: Lacks the fluorine atom, affecting its electronic properties and interactions.

    6-Fluoroaniline: Lacks the cyclopropyl group, influencing its steric and electronic characteristics.

Uniqueness: 2-Cyclopropyl-6-fluoroaniline is unique due to the combined presence of both the cyclopropyl and fluoro groups, which impart distinct steric and electronic properties. This combination enhances its utility in various chemical reactions and applications, making it a valuable compound in research and industry .

Biological Activity

2-Cyclopropyl-6-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N1_{1}
  • Molecular Weight : 167.19 g/mol
  • CAS Number : 2567496-90-4

The presence of a cyclopropyl group and a fluorine atom significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl and fluoro substituents enhance its binding affinity, potentially modulating biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1432 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)8Cell cycle arrest

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against resistant bacterial strains, revealing significant antibacterial activity comparable to existing antibiotics. This study underscores the potential for developing new therapeutic agents from this compound .
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting its promise as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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